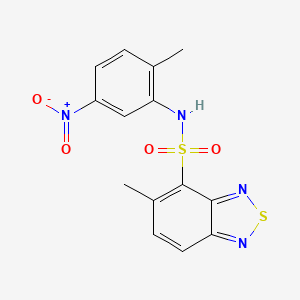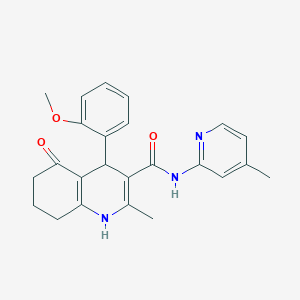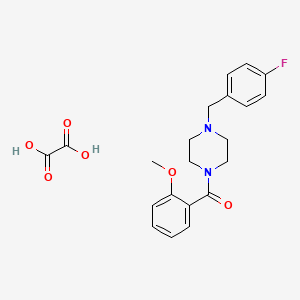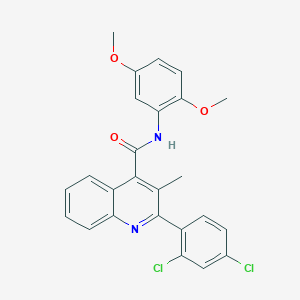
5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNBS and is synthesized using a specific method. The purpose of
Mechanism of Action
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and topoisomerase. MNBS has also been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MNBS inhibits the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. MNBS has also been shown to inhibit the proliferation of cancer cells such as HeLa and MCF-7. In vivo studies have demonstrated that MNBS has a low toxicity profile and does not cause significant adverse effects in animals.
Advantages and Limitations for Lab Experiments
MNBS has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and diverse range of applications. However, MNBS has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for MNBS research, including:
1. Investigating the potential of MNBS as a fluorescent probe for imaging biological systems.
2. Developing MNBS-based materials for use in OLEDs and OPV devices.
3. Studying the mechanism of action of MNBS in more detail to identify potential targets for drug development.
4. Investigating the potential of MNBS as a therapeutic agent for various diseases, including cancer and infectious diseases.
5. Exploring the potential of MNBS as a tool for studying protein-ligand interactions in drug discovery.
Conclusion:
In conclusion, MNBS is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MNBS is synthesized using a specific method and has been investigated for its antibacterial, antifungal, and anticancer properties, as well as its potential use as a fluorescent probe and a component in OLEDs and OPV devices. MNBS has several advantages for lab experiments, including its ease of synthesis and low toxicity profile, but also has some limitations. There are several future directions for MNBS research, including investigating its potential as a therapeutic agent and a tool for drug discovery.
Synthesis Methods
MNBS is synthesized using a specific method that involves the reaction of 5-methyl-2-aminobenzothiazole with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
MNBS has been extensively studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, MNBS has been investigated for its antibacterial, antifungal, and anticancer properties. In biology, MNBS has been used as a fluorescent probe to study protein-ligand interactions. In materials science, MNBS has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
properties
IUPAC Name |
5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S2/c1-8-3-5-10(18(19)20)7-12(8)17-24(21,22)14-9(2)4-6-11-13(14)16-23-15-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPHBAIHKVRCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117281.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)


![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)